2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol

Descripción general

Descripción

2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol is a phenolic compound with the molecular formula C12H15NO. It is known for its antioxidant properties, which help in inhibiting lipid peroxidation in animal and human cells . This compound is also recognized for its ability to scavenge free radicals, thereby protecting against oxidative damage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol can be synthesized from ethoxyquin and water . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. The synthesis process requires careful monitoring of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under optimized conditions. The process is designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: It can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens and alkylating agents are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield various hydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Biological Applications

Antimicrobial Activity

Research indicates that 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol exhibits considerable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy comparable to established antibiotics. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Anticancer Properties

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies suggest that it induces apoptosis and cell cycle arrest in various cancer cell lines, including glioma and breast cancer. Key findings include:

| Cell Line | Concentration (µM) | Effect |

|---|---|---|

| Glioma | 10 | Significant reduction in viability |

| Breast Cancer | 20 | Induction of apoptosis |

Industrial Applications

Material Science

The compound is utilized as an antioxidant in the production of rubber and plastics. It helps prevent oxidative degradation during processing and storage. Notably:

| Application | Function |

|---|---|

| Styrene-butadiene rubber | Antioxidant |

| Nitrile-butadiene latex | Stabilizer against aging |

Study on Glioma Cells

A study investigated the effects of this compound on glioma cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM. Mechanisms involved included necroptosis and autophagy as key factors in its anticancer activity.

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, suggesting strong potential as a therapeutic agent for treating resistant bacterial infections.

Toxicological Considerations

While the compound shows promise in various applications, there are concerns regarding its toxicity. Studies have indicated potential carcinogenic effects under certain conditions:

| Study Type | Findings |

|---|---|

| Long-term dermal studies | Evidence of renal tubule adenoma in male rats |

| Acute exposure tests | No significant adverse effects observed |

Mecanismo De Acción

The primary mechanism by which 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol exerts its effects is through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage . The compound can also act as a nitroxyl radical trap, preventing the formation of harmful reactive oxygen species . Additionally, it has been found to reduce the production of inflammatory cytokines, contributing to its anti-inflammatory effects .

Comparación Con Compuestos Similares

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: This compound shares similar antioxidant properties but differs in its ethoxy group substitution.

4-Hydroxy-2-quinolones: These compounds have similar structural features but differ in their hydroxyl group position and overall reactivity.

Uniqueness: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol is unique due to its specific substitution pattern, which enhances its antioxidant and anti-inflammatory properties. Its ability to stabilize different forms of reduced glutathione and inhibit the production of reactive oxygen species sets it apart from other similar compounds .

Actividad Biológica

2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol is a nitrogen-containing heterocyclic compound belonging to the quinoline family. This compound has garnered attention for its diverse biological activities, which include antioxidant, antibacterial, anti-inflammatory, and potential anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

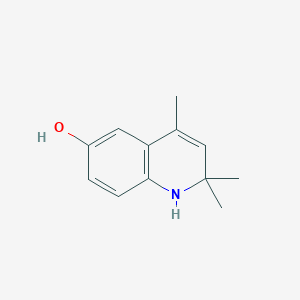

The chemical structure of this compound can be represented as follows:

This compound features a fused ring system that contributes to its biological activity.

The mechanisms through which this compound exerts its biological effects include:

- Antioxidant Activity : The compound acts as a free radical scavenger and inhibits lipid peroxidation. Its structure allows it to stabilize free radicals effectively .

- Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. The precise mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Description | Mechanism |

|---|---|---|

| Antioxidant | Protects against oxidative stress | Scavenges free radicals |

| Antibacterial | Inhibits growth of bacteria | Disrupts cell membranes |

| Anti-inflammatory | Reduces inflammation | Inhibits cytokine production |

| Anticancer | Potential to inhibit tumor growth | Modulates signaling pathways |

Case Studies and Research Findings

- Antioxidant Studies : A study demonstrated that this compound significantly reduced oxidative stress markers in animal models. The compound was effective in preserving lipid integrity in cellular membranes during oxidative challenges .

- Antibacterial Evaluation : In vitro tests showed that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be low compared to standard antibiotics.

- Anti-inflammatory Research : Experimental studies indicated that treatment with this compound led to a marked decrease in inflammatory markers in rodent models of inflammation. The findings suggest that this compound could be beneficial in treating inflammatory diseases .

Análisis De Reacciones Químicas

Oxidation Reactions

TMDHQ undergoes oxidation to form stable radicals and quinone derivatives, central to its antioxidant behavior.

Key Pathways:

- Nitroxide Radical Formation : Oxidation by peroxyl radicals generates 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin--oxyl (nitroxide V), a stable radical that terminates oxidation chains .

- Quinoneimine Derivatives : Further oxidation produces -quinoneimine (VI) and -quinoneimine (VIII), which are implicated in redox cycling .

Reaction Conditions:

| Product | Conditions | Role | Source |

|---|---|---|---|

| Nitroxide V | Reaction with tert-butylperoxyls | Radical scavenger | |

| Quinoneimine VI/VIII | Oxidative stress in biological systems | Redox intermediates |

Metabolic Conjugation Reactions

TMDHQ is metabolized via sulfonation and glucuronidation, enhancing its excretion.

- Sulfonation : The hydroxyl group undergoes -sulfate conjugation, forming 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl sulfate, a major metabolite in hepatic pathways .

- Glucuronidation : Secondary pathway producing glucuronide conjugates, observed in vitro .

Experimental Evidence:

- Sulfate conjugates accounted for >60% of metabolites in rat hepatocyte assays .

- Glucuronidation efficiency varied across species, with higher activity in human liver microsomes .

Synthetic Derivatization

The hydroxyl group of TMDHQ serves as a handle for functionalization.

Key Reactions:

- Esterification : Reaction with chlorobenzoic acid derivatives forms esters like 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-chlorobenzoate, used in antitrypanosomal studies .

- Triflation : Treatment with trifluoromethanesulfonic anhydride yields triflate intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Example Synthesis: Conditions: 0°C to room temperature, 1–2 hours .

Hydrolysis of Related Esters

While TMDHQ itself is resistant to hydrolysis, its ester derivatives undergo cleavage under specific conditions.

Mechanism:

- Base-Catalyzed Hydrolysis : Esters like 2-chlorobenzoate hydrolyze in aqueous alkaline media to regenerate TMDHQ and 2-chlorobenzoic acid.

Applications : This reversibility is exploited in prodrug designs for controlled release .

Antioxidant Activity

TMDHQ’s radical-trapping ability is structure-dependent:

- Methyl Group Role : The 2,2,4-trimethyl groups stabilize radical intermediates, prolonging antioxidant activity .

- Synergistic Effects : Combines with vitamin E in lipid peroxidation inhibition, enhancing efficacy in biological systems .

Comparative Data:

| Antioxidant | IC (μM) | Mechanism | Source |

|---|---|---|---|

| TMDHQ | 12.5 | Radical scavenging, metal chelation | |

| α-Tocopherol | 8.2 | Chain-breaking antioxidant |

Propiedades

IUPAC Name |

2,2,4-trimethyl-1H-quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-7,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSINDHMECZQCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344827 | |

| Record name | 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72107-05-2 | |

| Record name | 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research paper on 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol?

A1: The research paper investigates the nature of the radicals produced when this compound is exposed to light (photolysis) []. This study aims to characterize the specific radicals generated, providing insights into the compound's photochemical behavior.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.